molecular formula C10H4BrF3N2O B13691621 5-Bromo-4-(2,4,5-trifluorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2,4,5-trifluorophenyl)imidazole-2-carbaldehyde

Katalognummer: B13691621
Molekulargewicht: 305.05 g/mol
InChI-Schlüssel: CZXWTXWDBUGJLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD33022635 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022635 typically involves a series of chemical reactions that require precise conditions. The preparation method is designed to ensure high purity and yield. The synthetic route often includes steps such as condensation, cyclization, and purification. Specific reagents and catalysts are used to facilitate these reactions, ensuring that the desired compound is obtained with minimal impurities.

Industrial Production Methods: In industrial settings, the production of MFCD33022635 is scaled up using optimized processes that ensure consistency and efficiency. The industrial methods often involve continuous flow reactors and automated systems to maintain the reaction conditions. These methods are designed to be cost-effective while ensuring the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD33022635 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD33022635 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of MFCD33022635 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

MFCD33022635 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, MFCD33022635 is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator. In industry, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of MFCD33022635 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to MFCD33022635 include other molecules with comparable structures and reactivity. These compounds may share similar functional groups or chemical properties.

Uniqueness: What sets MFCD33022635 apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable for applications that require both robust performance and the ability to undergo specific chemical transformations.

Conclusion

MFCD33022635 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a subject of ongoing research and development. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for harnessing its full potential.

Eigenschaften

Molekularformel

C10H4BrF3N2O

Molekulargewicht

305.05 g/mol

IUPAC-Name

5-bromo-4-(2,4,5-trifluorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H4BrF3N2O/c11-10-9(15-8(3-17)16-10)4-1-6(13)7(14)2-5(4)12/h1-3H,(H,15,16)

InChI-Schlüssel

CZXWTXWDBUGJLM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)F)F)C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.